N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperazine moiety via a sulfonyl ethyl chain. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the function of the receptor and result in a physiological response .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. Dopamine receptors play a critical role in the functioning of the CNS; they influence a variety of behavioral and physical functions such as mood, reward, addiction, and motor control .
Pharmacokinetics
It’s solubility in dmso is mentioned to be 22 mg/ml , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The binding of this compound to the D4 dopamine receptor can result in a variety of physiological responses, given the role of dopamine in the CNS. These responses can include changes in mood, reward, addiction, and motor control . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Piperazine Derivative Synthesis: The piperazine moiety is prepared by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling Reaction: Finally, the benzofuran core is coupled with the sulfonylated piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) on the piperazine moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the piperazine moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide: Used in drug development and synthesis of novel compounds.
Uniqueness
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a sulfonylated piperazine moiety, which may confer distinct biological activities and binding properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-17-5-3-6-18(15-17)24-9-11-25(12-10-24)30(27,28)13-8-23-21(26)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIRRUYDLFRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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